2,4-Dibromo-3,5-difluorobenzenesulfonamide
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Overview
Description
2,4-Dibromo-3,5-difluorobenzenesulfonamide is an organic compound with the molecular formula C6H3Br2F2NO2S. It is a derivative of benzenesulfonamide, characterized by the presence of bromine and fluorine atoms on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromo-3,5-difluorobenzenesulfonamide typically involves the bromination and fluorination of benzenesulfonamide derivatives. One common method includes the following steps:
Bromination: Benzenesulfonamide is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 2 and 4 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,4-Dibromo-3,5-difluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators.
Materials Science: The compound is utilized in the design of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2,4-dibromo-3,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor studies, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
3,5-Difluorobenzenesulfonamide: Similar in structure but lacks the bromine atoms, making it less reactive in certain substitution reactions.
2,4-Dibromo-3,5-dichlorobenzenesulfonamide: Contains chlorine instead of fluorine, which affects its electronic properties and reactivity.
2,4-Dibromo-3,5-dimethylbenzenesulfonamide: Substitutes methyl groups for fluorine, altering its steric and electronic characteristics.
Uniqueness: 2,4-Dibromo-3,5-difluorobenzenesulfonamide is unique due to the combination of bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and interaction profiles .
Properties
Molecular Formula |
C6H3Br2F2NO2S |
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Molecular Weight |
350.97 g/mol |
IUPAC Name |
2,4-dibromo-3,5-difluorobenzenesulfonamide |
InChI |
InChI=1S/C6H3Br2F2NO2S/c7-4-2(9)1-3(14(11,12)13)5(8)6(4)10/h1H,(H2,11,12,13) |
InChI Key |
QKQJMRDYECQJBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1S(=O)(=O)N)Br)F)Br)F |
Origin of Product |
United States |
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